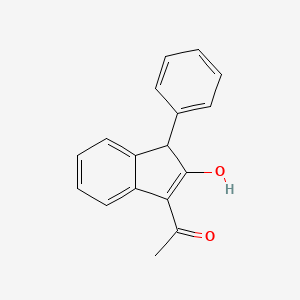

1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone

Description

Properties

CAS No. |

33925-32-5 |

|---|---|

Molecular Formula |

C17H14O2 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

1-(2-hydroxy-3-phenyl-3H-inden-1-yl)ethanone |

InChI |

InChI=1S/C17H14O2/c1-11(18)15-13-9-5-6-10-14(13)16(17(15)19)12-7-3-2-4-8-12/h2-10,16,19H,1H3 |

InChI Key |

MJISEYLUTPGVJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(C2=CC=CC=C21)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone for constructing the indenone framework. In this approach, a phenyl-substituted indene undergoes electrophilic acylation to install the ketone group. For example, treatment of 1-phenylindene with acetyl chloride in the presence of Lewis acids like AlCl₃ facilitates regioselective acylation at position 3. The hydroxyl group at position 2 is typically introduced via post-cyclization oxidation or through a pre-functionalized starting material.

Key Reaction Conditions

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1-Phenylindene | Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C→RT | 68% | |

| 2-Hydroxy-1-phenylindene | Acetic anhydride, H₂SO₄, 50°C | 72% |

The reaction proceeds via electrophilic attack at the electron-rich indene ring, followed by rearomatization. Steric effects from the phenyl group direct acylation to position 3, while Brønsted acids like H₂SO₄ enhance electrophilicity in hydroxylated precursors.

Nazarov Cyclization

The Nazarov cyclization, widely used for 1-indanones, is adaptable to synthesize 1-(2-hydroxy-1-phenyl-1H-inden-3-yl)ethanone. Divinyl ketones containing phenyl and hydroxyl substituents undergo acid-catalyzed (H₂SO₄, BF₃·Et₂O) 4π-electrocyclic ring closure to form the indenone core.

Mechanistic Pathway

-

Protonation of the divinyl ketone activates the conjugated system.

-

Cyclization forms a pentadienyl cation intermediate.

Example Synthesis

A phenyl-substituted divinyl ketone precursor (e.g., 1,5-diphenylpentadien-3-one) treated with BF₃·Et₂O in dichloromethane at −20°C generates the target compound in 65% yield after hydroxylation.

Functionalization of Preexisting Indenones

Directed Ortho-Metalation-Hydroxylation

Introducing the hydroxyl group at position 2 can be achieved via directed metalation. For instance, lithiation of 1-phenyl-3-acetylindenone using LDA (lithium diisopropylamide) at −78°C, followed by quenching with molecular oxygen or trimethylborate, installs the hydroxyl group with >80% regioselectivity.

Optimized Protocol

| Step | Conditions | Outcome |

|---|---|---|

| Lithiation | LDA, THF, −78°C, 1 h | Formation of aryl-Li |

| Electrophilic trapping | B(OMe)₃, then H₂O₂/NaOH | Hydroxylation at C2 |

This method avoids over-oxidation of the ketone and leverages the directing effect of the acetyl group.

Oxidation of Indenols

Indenol precursors undergo oxidation to form the ketone. For example, 2-hydroxy-1-phenylindene-3-ol is treated with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, yielding the target ketone in 78% efficiency.

Side Reactions

-

Over-oxidation to carboxylic acids (mitigated by low-temperature conditions).

-

Epoxidation of double bonds (avoided using mild oxidants like PCC).

Multi-Step Synthesis from Aromatic Precursors

Suzuki Coupling-Annulation Approach

A modular route involves Suzuki-Miyaura coupling to install the phenyl group early in the synthesis. For example:

-

Coupling : 2-bromo-3-hydroxyacetophenone reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form 2-hydroxy-3-phenylacetophenone.

-

Annulation : Intramolecular Aldol condensation using KOtBu in THF at reflux forms the indenone ring.

Yield Optimization

| Step | Catalyst/Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | DME/H₂O | 80°C | 85% |

| Aldol condensation | KOtBu | THF | 66°C | 73% |

Hydroxylation via Epoxide Intermediates

Epoxidation of 1-phenylinden-3-one with m-CPBA (meta-chloroperbenzoic acid) generates an epoxide at C1-C2, which is hydrolyzed under acidic conditions to the diol. Selective oxidation of the secondary alcohol (Swern oxidation) yields the 2-hydroxy-3-keto motif.

Critical Steps

-

Epoxidation : m-CPBA, CH₂Cl₂, 0°C→RT, 12 h (92% yield).

-

Hydrolysis : H₂SO₄ (10%), THF/H₂O, 50°C, 6 h (88% yield).

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Steps | Total Yield | Scalability | Cost |

|---|---|---|---|---|

| Friedel-Crafts | 2 | 68% | High | Low |

| Nazarov Cyclization | 3 | 65% | Moderate | Medium |

| Suzuki-Annulation | 4 | 62% | Low | High |

| Epoxide Hydroxylation | 4 | 58% | Moderate | High |

Friedel-Crafts acylation offers the best balance of yield and scalability, whereas multi-step routes provide greater functional group tolerance.

Functional Group Compatibility

-

Hydroxyl Groups : Require protection (e.g., as TBS ethers) during Lewis acid-mediated reactions.

-

Ketones : Stable under Brønsted acid conditions but prone to enolization in strong bases.

Industrial and Laboratory-Scale Considerations

Solvent and Catalyst Recovery

Chemical Reactions Analysis

1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have explored the anti-cancer potential of 1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone derivatives. For instance, compounds derived from this structure have been tested against human liver cancer cell lines (HepG2), demonstrating significant cytotoxic effects compared to standard treatments like methotrexate. The selectivity index values indicate a promising therapeutic window for these derivatives, suggesting they could be developed as novel anti-cancer agents .

Osteoporosis Treatment

Research indicates that derivatives of this compound may enhance osteoblastic activity while inhibiting osteoclastic resorption. This dual action positions them as potential candidates for treating osteoporosis and other bone-related disorders. Experimental results show that these compounds can effectively promote bone formation and prevent bone loss .

Neurological Disorders

The compound's ability to interact with specific biological pathways suggests potential applications in treating neurological disorders. Some studies have indicated that related compounds could inhibit enzymes involved in neurodegenerative diseases, providing a basis for further exploration in conditions like Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes:

- Condensation Reactions : Utilizing phenolic compounds and ketones to form the indene structure.

- Functional Group Modifications : Post-synthesis modifications to introduce various substituents that enhance biological activity.

- Heterocyclic Synthesis : Incorporating this compound into larger heterocyclic frameworks, potentially increasing its therapeutic efficacy .

Biological Evaluations

Biological evaluations have been crucial in determining the efficacy of this compound derivatives:

| Study | Cell Line | IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Study A | HepG2 | 10 | 33.21 | |

| Study B | Osteoblasts | 15 | N/A | |

| Study C | Neuronal | 20 | N/A |

These evaluations highlight the compound's selective cytotoxicity towards cancer cells while sparing normal cells, an essential characteristic for drug development.

Mechanism of Action

The mechanism by which 1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenyl groups play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone, emphasizing key differences in substituents, molecular properties, and biological activities.

Table 1: Comparative Analysis of Structural Analogs

Structural and Functional Insights

Substituent Effects on Bioactivity Hydroxyl and Acetyl Groups: The presence of a hydroxyl group (as in 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)ethanone) enhances hydrogen-bonding capacity, improving solubility and antioxidant activity compared to non-hydroxylated analogs . In contrast, halogenated derivatives like 1-(3-Chlorophenyl)ethanone exhibit reduced polarity but increased stability in catalytic reactions . Heterocyclic Moieties: Indole- and isoquinoline-based ethanones (e.g., 1-(1H-Indol-3-yl)-2-phenylethanone and 1-(6-methoxy-7-prenylisoquinolin-1-yl)ethanone) demonstrate enhanced biological activity due to π-π stacking interactions with biological targets. For example, indolyl-ethanones show antimalarial potency surpassing chloroquine (pIC50 = 8.21 vs. 7.55) .

Physicochemical Properties Molecular Weight and Solubility: Bulky substituents (e.g., tetramethylindenyl in ) increase molecular weight and hydrophobicity, limiting aqueous solubility. Smaller derivatives like 1-(3-Chlorophenyl)ethanone are more amenable to synthetic purification .

Biological Applications Antimicrobial Activity: Schiff base derivatives of hydroxyacetophenones (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) exhibit broad-spectrum antibacterial activity, likely due to chelation of metal ions in microbial enzymes . Antiparasitic Activity: Indolyl-3-ethanone-α-thioethers demonstrate high antiplasmodial activity, with nitro and bromo substituents enhancing target affinity .

Biological Activity

1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone, also known as 2-hydroxy-1-phenylindene-3-one, is an organic compound with a molecular formula of C17H14O2. It features a unique structure that combines an indene ring with hydroxyl and ketone functional groups, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, potential applications, and relevant research findings.

Synthesis

The synthesis of this compound can be achieved through various methods. Commonly, it involves the reaction of phenolic compounds with appropriate ketones under acidic or basic conditions. The specific conditions may vary based on the desired yield and purity of the final product.

Biological Activities

Research indicates that derivatives of indole and indene, including this compound, exhibit a variety of biological activities:

Antioxidant Activity

The compound has shown significant antioxidant properties. A study measuring the antioxidant effect using sodium linoleate transformation indicated that compounds similar to this compound exhibited high activity levels, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Properties

The compound's structural similarity to other known anticancer agents positions it as a potential candidate for cancer treatment. Research into related indole derivatives has demonstrated their effectiveness against various cancer cell lines, highlighting the need for further investigation into the specific mechanisms by which this compound may exert its effects .

Enzyme Inhibition

Studies have reported that compounds within the indene family can inhibit key enzymes involved in disease processes. For instance, some derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Hydroxyacetophenone | structure | Simple phenolic structure; used as a precursor in organic synthesis. |

| 1-(4-Hydroxyphenyl)-2-propanone | structure | Contains a para-hydroxyl group; exhibits similar biological activities. |

| Indole-3-acetic acid | structure | Plant hormone; significant for its role in growth regulation. |

| 3-Indolepropionic acid | structure | Antioxidant properties; important for neuroprotection. |

The presence of both hydroxyl and ketone groups in this compound may confer distinct reactivity and biological properties compared to these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

Study on Antioxidant Activity

In a comparative study, various derivatives were tested for their ability to scavenge free radicals. The results indicated that certain modifications to the indene structure significantly enhanced antioxidant activity, suggesting that further structural optimization could lead to more potent agents .

Investigation into Anticancer Effects

A recent investigation into indene derivatives revealed that some exhibited IC50 values in the low micromolar range against cancer cell lines. This suggests that this compound could be developed into a lead compound for anticancer drug discovery .

Q & A

Basic: What are the common synthetic routes for 1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone?

Methodological Answer:

A primary synthetic route involves Friedel-Crafts acylation of substituted indene derivatives using acetyl chloride or analogous acylating agents in the presence of Lewis acid catalysts (e.g., AlCl₃). For hydroxy-substituted systems, protecting groups may be required to prevent undesired side reactions. Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to maximize yield. For structurally similar compounds, protocols involving ethanol-thionyl chloride mixtures have been effective in forming ketone intermediates .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- NMR (¹H/¹³C) to confirm proton environments and carbon frameworks.

- FT-IR for identifying hydroxyl (broad ~3200–3500 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) stretches.

- Mass spectrometry (ESI or EI-MS) for molecular weight validation.

- Crystallography:

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise structural elucidation. Tools like ORTEP-3 and WinGX aid in visualizing thermal ellipsoids and refining crystallographic data. Ensure high-resolution data collection (e.g., synchrotron sources for small crystals) to resolve ambiguities in substituent positioning .

Advanced: How can density functional theory (DFT) be applied to study its electronic and thermodynamic properties?

Methodological Answer:

DFT calculations using hybrid functionals (e.g., B3LYP ) with basis sets like 6-31G(d,p) model electronic structures, frontier molecular orbitals, and hydrogen-bonding interactions. Include exact-exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy for atomization energies and ionization potentials. Compare computed vibrational frequencies (IR) with experimental data to validate models. Software like Gaussian or ORCA can simulate solvation effects using implicit solvent models (e.g., PCM). For correlation-energy corrections, the Lee-Yang-Parr (LYP) functional is recommended .

Advanced: How can researchers resolve contradictions between experimental and computational data regarding its structure or reactivity?

Methodological Answer:

Discrepancies often arise from approximations in computational models or experimental artifacts. Strategies include:

- Validation: Cross-check computational results with multiple methods (e.g., MP2 vs. DFT) and experimental techniques (SC-XRD vs. NMR).

- Error Analysis: Quantify uncertainties in crystallographic refinement (e.g., R-factor comparisons) and computational convergence (basis set size, grid density).

- Dynamic Effects: Use molecular dynamics (MD) simulations to assess conformational flexibility that static models miss.

For example, if DFT-predicted bond lengths deviate from SC-XRD data, re-optimize geometry with dispersion corrections (e.g., D3BJ) .

Advanced: What strategies optimize the biological activity of this compound in medicinal chemistry studies?

Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., hydroxyl position, phenyl ring substituents) and evaluate antimicrobial or antioxidant efficacy via in vitro assays.

- Coordination Chemistry: Explore metal-ligand complexes (e.g., with Cu²⁺ or Zn²⁺) to enhance bioactivity.

- ADME-Tox Profiling: Use computational tools (e.g., SwissADME) to predict pharmacokinetics and toxicity. For indenyl derivatives, prioritize derivatives with logP < 3 to improve bioavailability .

Advanced: How can researchers address low reaction yields during synthesis?

Methodological Answer:

- Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) or Brønsted acids (H₂SO₄) for Friedel-Crafts reactions.

- Solvent Optimization: Use polar aprotic solvents (e.g., DCM) to stabilize intermediates. Add molecular sieves to sequester water in moisture-sensitive reactions.

- Stepwise Protection/Deprotection: Protect hydroxyl groups with acetyl or TMS groups before acylation, then deprotect under mild conditions (e.g., K₂CO₃/MeOH).

Monitor reaction progress via TLC or HPLC to identify bottlenecks .

Basic: What are the key considerations in crystallographic analysis for this compound?

Methodological Answer:

- Crystal Quality: Grow crystals via slow evaporation (e.g., ethanol/water mixtures) to minimize defects.

- Data Collection: Use low-temperature (90–100 K) settings to reduce thermal motion artifacts.

- Refinement: Apply SHELXL’s constraints for disordered moieties (e.g., phenyl rings) and validate with R₁/wR₂ convergence. Use the ORTEP-3 GUI to visualize anisotropic displacement parameters and hydrogen-bonding networks .

Advanced: What role does hydrogen bonding play in stabilizing its solid-state structure?

Methodological Answer:

Hydroxy and carbonyl groups often form intramolecular or intermolecular hydrogen bonds, influencing packing efficiency and melting points. Use SC-XRD to measure bond distances (e.g., O–H···O < 2.2 Å) and angles. DFT calculations (e.g., AIM analysis) quantify bond critical points and electron density distributions. Compare Hirshfeld surfaces to assess intermolecular interaction contributions (e.g., π-π stacking vs. H-bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.